molecular formula C14H11NO3 B6336873 5-(3-Acetylphenyl)-picolinic acid CAS No. 1242339-32-7

5-(3-Acetylphenyl)-picolinic acid

Cat. No.: B6336873
CAS No.: 1242339-32-7
M. Wt: 241.24 g/mol
InChI Key: MAOPBHRIVVWWTI-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylphenyl)-picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and 3-acetylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of picolinic acid with 3-acetylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)-picolinic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 5-(3-Carboxyphenyl)-picolinic acid.

    Reduction: 5-(3-Hydroxyphenyl)-picolinic acid.

    Substitution: 5-(3-Nitrophenyl)-picolinic acid, 5-(3-Chlorophenyl)-picolinic acid, etc.

Scientific Research Applications

5-(3-Acetylphenyl)-picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: Used in the development of new materials and as a precursor in the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-picolinic acid involves its interaction with specific molecular targets. The picolinic acid moiety can chelate metal ions, making it useful in coordination chemistry. The acetylphenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methylphenyl)-picolinic acid
  • 5-(3-Chlorophenyl)-picolinic acid
  • 5-(3-Nitrophenyl)-picolinic acid

Uniqueness

5-(3-Acetylphenyl)-picolinic acid is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. The acetyl group can undergo various transformations, making this compound versatile for synthetic applications.

Properties

IUPAC Name

5-(3-acetylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(14(17)18)15-8-12/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOPBHRIVVWWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679310
Record name 5-(3-Acetylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-32-7
Record name 5-(3-Acetylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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